

# N-Methylisatoic Anhydride (NMIA) in RNA SHAPE Chemistry: Application Notes and Protocols

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This document provides a detailed overview and protocol for utilizing **N-Methylisatoic anhydride** (NMIA) in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry for RNA structure determination. This powerful technique offers insights into RNA secondary and tertiary structures at single-nucleotide resolution, which is crucial for understanding RNA function in biological processes and for the development of RNA-targeted therapeutics.

# **Introduction to RNA SHAPE Chemistry with NMIA**

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a widely used method to probe RNA structure. The technique employs electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible ribonucleotides.[1][2][3][4][5][6] **N-Methylisatoic anhydride** (NMIA) is a classic and extensively validated SHAPE reagent that reacts with the RNA backbone in conformationally dynamic regions.[1][2][3][4][5] The resulting 2'-O-adducts can be detected as stops or mutations during reverse transcription, providing a quantitative measure of nucleotide flexibility.[4][5][7] This information can then be used as constraints in computational models to generate accurate RNA secondary structure predictions.



The core principle of SHAPE is that the reactivity of the 2'-hydroxyl group is gated by the local nucleotide flexibility.[7] In structured regions, such as canonical Watson-Crick base pairs within a helix, the 2'-hydroxyl group is constrained and thus less reactive. Conversely, in single-stranded regions, loops, and other flexible motifs, the 2'-hydroxyl group is more accessible and readily acylated by NMIA.

## **Mechanism of NMIA Modification**

NMIA is an electrophilic molecule that reacts with the nucleophilic 2'-hydroxyl group of RNA. The reaction results in the formation of a 2'-O-adduct, which is a bulky addition to the ribose sugar. This modification effectively blocks the progression of reverse transcriptase during primer extension, leading to cDNA fragments that terminate one nucleotide 3' to the modified base.[4] Alternatively, under specific reverse transcription conditions (SHAPE-MaP), the adduct can induce mutations in the resulting cDNA.[1][2][3][8]

# Data Presentation: Quantitative Parameters for NMIA SHAPE Experiments

The following table summarizes key quantitative data for NMIA-based RNA SHAPE experiments, compiled from various protocols. These values should be optimized for specific RNA molecules and experimental conditions.



Parameter	In Vitro SHAPE	In-Cell SHAPE	Reference
NMIA Stock Concentration	80 mM in anhydrous DMSO	100 mM in anhydrous DMSO	[1][5]
Final NMIA Concentration	2.5 - 5.0 mM	10 mM	[1][9]
RNA Concentration	100 nM	N/A (endogenous levels)	[10]
Incubation Temperature	37 °C	37 °C	[1][5]
Incubation Time	20 - 22 minutes (approx. 5 half-lives)	15 minutes	[1][5][10]
Quenching	Not explicitly required (hydrolysis)	Optional: 125 mM DTT	[1][11]

Note: NMIA has a half-life of approximately 4 minutes in aqueous solution.[10] The reaction is typically allowed to proceed for about 5 half-lives to ensure completion.

# Experimental Protocols In Vitro RNA SHAPE Protocol with NMIA

This protocol describes the structural probing of in vitro transcribed RNA using NMIA.

#### 4.1.1. Materials

- In vitro transcribed and purified RNA
- N-Methylisatoic anhydride (NMIA)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl<sub>2</sub>)
- Nuclease-free water



- Glycogen (20 mg/mL)
- 5 M NaCl
- 100% Ethanol
- Reverse transcriptase and corresponding buffer
- · Fluorescently labeled or radiolabeled primer
- dNTPs
- ddNTPs (for sequencing ladder)
- 4.1.2. Experimental Workflow
- 4.1.3. Detailed Steps
- · RNA Folding:
  - In a 0.65 mL tube, add your RNA to the folding buffer.
  - Heat the RNA solution at 95°C for 2 minutes, then place on ice for 2 minutes to denature.
  - Incubate at the desired folding temperature (e.g., 37°C) for 20-30 minutes to allow the RNA to fold.
- NMIA Modification:
  - Prepare two reaction tubes: one labeled "(+)" for the NMIA treatment and one labeled "(-)" for the no-reagent control.
  - $\circ~$  To the (+) tube, add 1  $\mu L$  of 80 mM NMIA in DMSO.[5]
  - To the (-) tube, add 1 μL of neat DMSO.[5]
  - Add 9 μL of the folded RNA solution to each tube. Mix quickly by pipetting.
  - Incubate both tubes at 37°C for 22 minutes.[5]



## RNA Precipitation:

- To each reaction, add 90 μL of RNase-free water, 4 μL of 5 M NaCl, and 1 μL of glycogen
   (20 mg/mL).[5]
- Add 240 μL of 100% ethanol and mix well.[5]
- Incubate at -80°C for 30 minutes.[5]
- Centrifuge at maximum speed at 4°C for 30 minutes.
- Carefully remove the supernatant and wash the pellet with 70% ethanol.
- Air dry the pellet and resuspend in nuclease-free water.

#### • Primer Extension:

- Anneal a fluorescently or radioactively labeled primer to the modified RNA.
- Perform reverse transcription using a suitable reverse transcriptase. The 2'-O-adducts will
  cause the enzyme to stall, generating a pool of cDNA fragments of varying lengths.
- For comparison, set up sequencing reactions (ddNTPs) using unmodified RNA and the same primer.

#### Analysis:

- Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis (for radiolabeled primers) or capillary electrophoresis (for fluorescently labeled primers).[4]
- Analyze the resulting electropherograms or autoradiographs to determine the positions and intensities of the reverse transcription stops.
- Quantify the band intensities to calculate SHAPE reactivities for each nucleotide.

## In-Cell RNA SHAPE-MaP Protocol with NMIA

This protocol outlines the structural probing of RNA within living cells using NMIA, followed by mutational profiling (MaP).



### 4.2.1. Materials

- · Cultured cells
- N-Methylisatoic anhydride (NMIA)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- RNA extraction kit (e.g., TRIzol)
- Reagents for SHAPE-MaP library preparation (including a reverse transcriptase that reads through adducts, such as SuperScript II, in the presence of Mn<sup>2+</sup>)
- 4.2.2. Experimental Workflow
- 4.2.3. Detailed Steps
- · Cell Culture and Treatment:
  - Grow cells to approximately 80% confluency in a multi-well plate.
  - For each condition, prepare a well for NMIA treatment and a corresponding control well for DMSO treatment.
  - Prepare a 100 mM solution of NMIA in anhydrous DMSO.[1]
  - Add the NMIA solution to the cell culture medium to a final concentration of 10 mM. For the control, add the same volume of neat DMSO.[1]
  - Incubate the cells at 37°C for 15 minutes.[1]
- RNA Extraction:
  - After incubation, immediately pellet the cells and wash once with PBS.[1]



- Extract total RNA from the cells using a standard protocol, such as TRIzol extraction.[1]
- Resuspend the purified RNA pellet in nuclease-free water.
- SHAPE-MaP and Data Analysis:
  - Perform reverse transcription on the extracted RNA using a reverse transcriptase in the presence of Mn<sup>2+</sup>. This condition promotes the misincorporation of nucleotides at the site of the 2'-O-adduct rather than termination.[8][12]
  - Prepare sequencing libraries from the resulting cDNA.
  - Sequence the libraries using a high-throughput sequencing platform.
  - Analyze the sequencing data to identify mutation rates at each nucleotide position. The mutation frequency corresponds to the SHAPE reactivity.

## **Data Analysis and Interpretation**

The raw data from SHAPE experiments, whether from primer extension termination or mutational profiling, needs to be processed to calculate the SHAPE reactivity for each nucleotide. This involves aligning the experimental data, normalizing the signal, and subtracting the background from the no-reagent control. The resulting SHAPE reactivities are quantitative values that reflect the local structural flexibility of each nucleotide. These values can be used to:

- Validate existing RNA structure models: Compare experimental SHAPE reactivities with the predictions of a computational model.
- Generate new structure models: Incorporate SHAPE reactivities as pseudo-energy constraints in RNA folding algorithms to improve the accuracy of secondary structure prediction.[5]
- Analyze RNA conformational changes: Compare SHAPE profiles of an RNA under different conditions (e.g., in the presence and absence of a ligand or protein) to identify regions that undergo structural changes.[13]



## Conclusion

**N-Methylisatoic anhydride** is a well-established and reliable reagent for probing RNA structure using SHAPE chemistry. Its utility extends from in vitro studies of purified RNA to the analysis of RNA structure within the complex environment of a living cell. The detailed protocols and quantitative data provided in this document serve as a comprehensive guide for researchers aiming to employ NMIA-based SHAPE to elucidate the structural intricacies of RNA molecules, thereby advancing our understanding of their biological roles and facilitating the development of novel RNA-targeted therapies.

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